Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate

Medicinal Chemistry Organic Synthesis Ligand Design

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS 2649046-99-9) is a lithium salt of a dihydroisoxazole carboxylic acid, belonging to the broader class of 4,5-dihydroisoxazole-5-carboxylate derivatives. With a molecular formula of C6H8LiNO3 and a molecular weight of 149.1 g/mol, this compound features a partially saturated oxazole ring with methyl substituents at the 3 and 4 positions and a lithium carboxylate at the 5 position.

Molecular Formula C6H8LiNO3
Molecular Weight 149.1 g/mol
Cat. No. B13551039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Molecular FormulaC6H8LiNO3
Molecular Weight149.1 g/mol
Structural Identifiers
SMILES[Li+].CC1C(ON=C1C)C(=O)[O-]
InChIInChI=1S/C6H9NO3.Li/c1-3-4(2)7-10-5(3)6(8)9;/h3,5H,1-2H3,(H,8,9);/q;+1/p-1
InChIKeyKCFDQDBWLCQOSP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate: Structural and Procurement Context


Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS 2649046-99-9) is a lithium salt of a dihydroisoxazole carboxylic acid, belonging to the broader class of 4,5-dihydroisoxazole-5-carboxylate derivatives [1]. With a molecular formula of C6H8LiNO3 and a molecular weight of 149.1 g/mol, this compound features a partially saturated oxazole ring with methyl substituents at the 3 and 4 positions and a lithium carboxylate at the 5 position [2]. It is distinct from its closest commercially available structural isomer, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate (CAS 2649047-25-4), which places the carboxylate at the 4 position and methyl groups at the 3 and 5 positions . The compound is supplied as a research chemical with typical purity around 91–95% .

Why Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate Cannot Be Substituted by In-Class Analogs


Within the lithium heterocyclic carboxylate family, substitution pattern, ring saturation, and counterion identity critically dictate physicochemical behavior and application suitability. The target compound's 4,5-dihydro ring introduces two stereogenic centers (undefined stereocenters per PubChem), creating intrinsic racemate complexity absent in fully aromatic oxazole analogs such as lithium(1+) 5-methyl-1,3-oxazole-2-carboxylate (CAS 1803609-17-7) [1]. The position of the carboxylate group (C5 vs. C4 on the isoxazole ring) alters hydrogen bonding capacity, topological polar surface area, and molecular complexity relative to its regioisomer lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate . In electrochemical applications, the partially saturated dihydroisoxazole ring offers distinct electron-density distribution and reduction potential compared to the fully conjugated isoxazole additives (e.g., 3,5-dimethylisoxazole) commonly used in lithium battery electrolytes [2]. Generic interchange without confirmatory performance data risks altering reaction selectivity, SEI film formation characteristics, or biological target engagement.

Quantitative Differentiation Evidence: Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate vs. Analogs


Regioisomeric Carboxylate Position Drives Distinct Molecular Topology and Hydrogen Bonding Profile

The target compound places the carboxylate at the 5-position of the dihydroisoxazole ring, in contrast to its closest regioisomer, lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate (CAS 2649047-25-4), which positions the carboxylate at C4. This positional difference alters key computed molecular descriptors: the target compound has a topological polar surface area (TPSA) of 61.7 Ų and a complexity score of 192, whereas the free acid form (3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid) has a TPSA of 58.9 Ų, reflecting the impact of lithium salt formation on polarity [1][2]. The target compound has zero hydrogen bond donors, while its free acid analog has one H-bond donor [2]. The C5-carboxylate arrangement places the charged group adjacent to the ring oxygen, potentially influencing metal coordination geometry compared to the C4-carboxylate regioisomer.

Medicinal Chemistry Organic Synthesis Ligand Design

Partially Saturated Dihydroisoxazole Ring Introduces Stereochemical Complexity Absent in Aromatic Oxazole Analogs

The target compound contains two undefined atom stereocenters (C4 and C5 of the dihydroisoxazole ring) and two covalently bonded units [1]. This stereochemical complexity is absent in fully aromatic oxazole carboxylates such as lithium(1+) 5-methyl-1,3-oxazole-2-carboxylate (CAS 1803609-17-7, MW 133.1 g/mol), which has a planar ring and zero undefined stereocenters . The racemic nature (2 undefined stereocenters) implies that any stereoselective application—whether in asymmetric catalysis or chiral drug discovery—would require enantiomeric resolution, a consideration not needed for the flat aromatic analogs.

Stereochemistry Chiral Separation Asymmetric Synthesis

Dihydroisoxazole Ring vs. Fully Aromatic Isoxazole: Implications for Electrochemical Additive Performance

In nonaqueous lithium battery electrolytes, fully aromatic isoxazole additives such as 3,5-dimethylisoxazole (DMI) function by forming a protective solid electrolyte interphase (SEI) film on the lithium anode, suppressing self-discharge [1]. The target compound's 4,5-dihydroisoxazole ring has a different reduction potential and electron-density distribution due to the partially saturated C4–C5 bond. In the related patent literature, the efficacy of isoxazole additives for SEI formation depends critically on the ability of the heterocycle to react with lithium metal, a property modulated by ring saturation [2]. While no direct head-to-head cycling data exists for the target compound, the structural precedent suggests that the dihydroisoxazole carboxylate lithium salt would exhibit a distinct onset potential for SEI formation compared to DMI (which operates effectively at ~0.2–2.0 vol% additive concentration per US 4,489,144 [3]).

Lithium Battery Electrolyte SEI Film Formation Electrochemical Additive

Purity Specification and Storage Condition Differentiation Among Commercially Available Lithium Dihydroisoxazole Carboxylates

Commercially, the target compound is available from Enamine (catalog EN300-26974824) at 95.0% purity across multiple pack sizes, with prices scaling from approximately $202 for 0.05 g to $431 for 0.25 g [1]. In contrast, the structurally related lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate (Sigma-Aldrich) is specified at 95% purity but requires ice pack shipping and storage at 4°C, indicating greater thermal lability due to the 3-oxo substituent . The target compound does not carry any documented cold-chain requirement, suggesting superior ambient stability. The positional isomer lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate is listed at a purity of 91% by one vendor , compared to 95.0% for the target compound from Enamine.

Chemical Procurement Quality Control Handling Specifications

Recommended Application Scenarios for Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate


Chiral Ligand Precursor or Racemic Scaffold in Asymmetric Synthesis

The presence of two undefined stereocenters in the 4,5-dihydroisoxazole ring makes this compound a suitable racemic precursor for chiral resolution studies or the development of enantioselective synthetic methodologies [1]. In contrast to flat aromatic oxazole carboxylates that lack stereochemical complexity, the target compound can serve as a model substrate for chiral HPLC method development or the evaluation of chiral auxiliaries and catalysts.

Lithium-Ion Battery Electrolyte Additive Screening

The dihydroisoxazole carboxylate lithium salt may function as a dual-purpose additive, supplying both lithium ions and a heterocyclic SEI-forming component. Based on patent precedent for isoxazole additives in lithium batteries [2], the target compound's partially saturated ring and pre-formed lithium carboxylate structure may offer a differentiated SEI formation onset potential compared to 3,5-dimethylisoxazole or oxazole additives. Electrochemical evaluation at additive concentrations benchmarked against the 0.2–2.0 vol% range established for aromatic isoxazoles is warranted.

Polarity-Modulated Building Block for Medicinal Chemistry Library Synthesis

With a TPSA of 61.7 Ų (higher than its free acid analog at 58.9 Ų) and zero H-bond donors, this lithium salt offers a distinct polarity profile for fragment-based drug discovery or parallel library synthesis [3]. The C5-carboxylate regiochemistry, distinct from the C4-carboxylate isomer, may alter the trajectory of pendant groups in target binding pockets, making it a valuable diversification point for structure-activity relationship (SAR) exploration.

Reference Standard in Regioisomer Identity Confirmation

The compound's distinct SMILES (CC1=NOC(C(=O)[O-])C1C.[Li+]) and InChIKey (KCFDQDBWLCQOSP-UHFFFAOYSA-M) differentiate it unambiguously from its regioisomer lithium(1+) 3,5-dimethyl-4,5-dihydro-1,2-oxazole-4-carboxylate . This enables its use as an analytical reference standard for HPLC, LC-MS, or NMR-based identity confirmation when screening reaction products that could yield either regioisomer, ensuring correct structural assignment in synthetic workflows.

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